3-(2,3,4,5,6-Pentamethylphenyl)azetidine
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Overview
Description
3-(2,3,4,5,6-Pentamethylphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of the pentamethylphenyl group enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,5,6-Pentamethylphenyl)azetidine can be achieved through several methods, including:
Aza Paternò–Büchi Reaction: This involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component.
Ring Contraction and Cycloaddition Reactions: These methods utilize the inherent ring strain of azetidines to facilitate the formation of the four-membered ring.
Industrial Production Methods
Industrial production of azetidines often involves:
Cationic and Anionic Ring-Opening Polymerization: This method is used to produce polyamines from azetidine monomers.
Grignard Reagent Coupling: This method involves the coupling of azetidines with Grignard reagents to form various derivatives.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4,5,6-Pentamethylphenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
3-(2,3,4,5,6-Pentamethylphenyl)azetidine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(2,3,4,5,6-Pentamethylphenyl)azetidine involves its interaction with various molecular targets and pathways. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to interact with proteins, enzymes, and other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(2,3,4,5,6-Pentamethylphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. The presence of the pentamethylphenyl group further enhances its properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H21N |
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Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentamethylphenyl)azetidine |
InChI |
InChI=1S/C14H21N/c1-8-9(2)11(4)14(12(5)10(8)3)13-6-15-7-13/h13,15H,6-7H2,1-5H3 |
InChI Key |
IGGQGGXKQNKVEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C2CNC2)C)C |
Origin of Product |
United States |
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